Galunisertib (LY2157299 monohydrate) is a potent, selective, and orally bioavailable small molecule inhibitor of transforming growth factor beta receptor I (TGFβRI) kinase. [] It functions by specifically downregulating the phosphorylation of SMAD2, thereby abrogating the activation of the canonical TGFβ signaling pathway. [] This inhibitory action has been extensively studied for its potential therapeutic benefits in various diseases, particularly in the field of oncology.
Galunisertib, also known as LY2157299 monohydrate, is a small molecule inhibitor that specifically targets the transforming growth factor-beta receptor I (TGFβRI). This compound plays a significant role in cancer therapy, particularly in inhibiting tumor progression and reversing epithelial-mesenchymal transition (EMT), a process critical for tumor invasiveness and metastasis. Galunisertib has been developed by Eli Lilly and Company and has reached clinical trials for various malignancies, including glioma and hepatocellular carcinoma.
Galunisertib is classified as a TGFβRI kinase inhibitor of the dihydropyrrolopyrazole class. Its chemical formula is 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide monohydrate. The compound is designed to selectively inhibit the TGFβ signaling pathway, which is often dysregulated in cancerous tissues .
The synthesis of galunisertib involves a four-step convergent approach. This method allows for the efficient construction of the compound's complex structure while maintaining high purity levels. The synthesis typically includes:
The synthesis utilizes various organic reactions, including cyclization and coupling reactions, followed by chromatographic techniques for purification. Each step is optimized to maximize yield while minimizing side products .
Galunisertib's molecular structure features several key components:
The compound has a molecular weight of approximately 338.4 g/mol. Crystallographic studies have shown that galunisertib binds to the ATP-binding site of TGFβRI through hydrogen bonds, which are critical for its inhibitory action .
The primary reaction mechanism involves competitive inhibition at the TGFβRI site. Galunisertib mimics ATP binding, thereby preventing phosphorylation of downstream signaling molecules such as SMAD proteins.
The inhibition constant (IC50) for TGFβRI is reported to be around 0.172 μM, indicating high potency against this target. In vitro assays have demonstrated that galunisertib effectively reduces phosphorylation of SMAD2, a key mediator in TGFβ signaling pathways .
Galunisertib operates by selectively inhibiting TGFβRI, thereby blocking downstream signaling pathways that promote tumor growth and EMT. The inhibition leads to:
Data from preclinical studies indicate that galunisertib treatment leads to decreased expression of stemness-related genes in cancer cells, further supporting its role in targeting cancer stem cells and reducing drug resistance .
Galunisertib is typically presented as a white to off-white solid with good solubility in organic solvents but limited solubility in water.
Relevant analyses include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for quantification in biological samples, ensuring accurate measurement during pharmacokinetic studies .
Galunisertib has been investigated for its potential applications in various cancers due to its ability to inhibit TGFβ signaling:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: